molecular formula C11H16O2 B1380043 (1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1344939-96-3

(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

Cat. No.: B1380043
CAS No.: 1344939-96-3
M. Wt: 180.24 g/mol
InChI Key: LBNKLYCKUMWXNX-VIFPVBQESA-N
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Description

(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol: is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-(propan-2-yloxy)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often conducted in large reactors under controlled conditions of temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: The major products are the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products depend on the substituent introduced, such as halides or amines.

Scientific Research Applications

Chemistry: In chemistry, (1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activity. It may be used in the development of new pharmaceuticals or as a probe to study biological pathways.

Medicine: In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in treating various medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl and propan-2-yloxy groups may also interact with hydrophobic regions of proteins or membranes, affecting their activity. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

    2-Hydroxy-2-methylpropiophenone: This compound has a similar hydroxyl group and phenyl structure but differs in the presence of a methyl group.

    4-Methoxyphenethylamine: This compound shares the phenyl group but has a different functional group (amine) and methoxy substitution.

Uniqueness: (1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and reactivity.

Properties

IUPAC Name

(1S)-1-(3-propan-2-yloxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9,12H,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNKLYCKUMWXNX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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